molecular formula C9H17NO B573869 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine CAS No. 185120-81-4

6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine

Cat. No.: B573869
CAS No.: 185120-81-4
M. Wt: 155.241
InChI Key: HWSOQZGEGYYXNS-UHFFFAOYSA-N
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Description

6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is an organic compound with a unique structure that includes a tetrahydropyridine ring substituted with methoxy and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,3-pentanediol with methoxyamine hydrochloride in the presence of a base, followed by cyclization to form the tetrahydropyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

    6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound with a similar tetrahydropyridine ring structure.

    2,2,4-Trimethyl-1,3-dioxolane: A structurally related compound with different functional groups.

Uniqueness: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and trimethyl substitution make it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

CAS No.

185120-81-4

Molecular Formula

C9H17NO

Molecular Weight

155.241

IUPAC Name

6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine

InChI

InChI=1S/C9H17NO/c1-7-5-8(11-4)10-9(2,3)6-7/h7H,5-6H2,1-4H3

InChI Key

HWSOQZGEGYYXNS-UHFFFAOYSA-N

SMILES

CC1CC(=NC(C1)(C)C)OC

Synonyms

Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,2,4-trimethyl- (9CI)

Origin of Product

United States

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